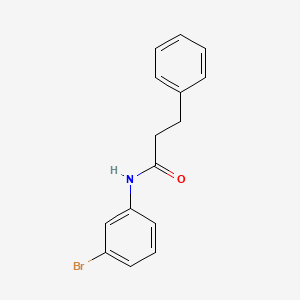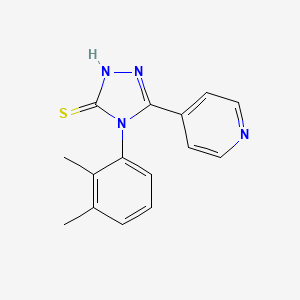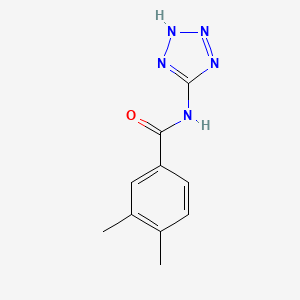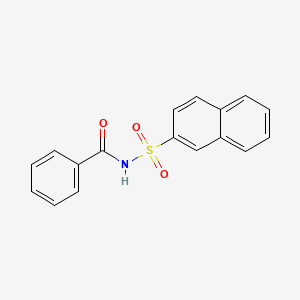
N-(3-bromophenyl)-3-phenylpropanamide
Overview
Description
N-(3-bromophenyl)-3-phenylpropanamide, also known as BrPhPP, is a chemical compound that belongs to the class of amides. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and organic synthesis.
Scientific Research Applications
Heterocyclic Synthesis and Antimicrobial Activity
N-(3-bromophenyl)-3-phenylpropanamide derivatives have been utilized in the synthesis of heterocyclic compounds. For instance, in one study, this compound was reacted with ethyl 3-oxo-3-phenylpropanoate to produce ethyl 4-(4-bromophenyl)-5-cyano-2-phenyl-6-thioxo-1,6-dihydropyridine-3-carboxylate. This compound served as a starting material for synthesizing various derivatives, including thio-substituted ethyl nicotinate, thieno[2,3-b]pyridines, and pyridothienopyrimidines. Some of these compounds displayed notable antimicrobial activities (Gad-Elkareem et al., 2011).
Herbicidal Activity
N-phenylpropanamide, a related compound, isolated from Streptomyces sp. KA1-3, showed significant herbicidal activity. Tested against weeds like Cassia occidentalis L. and Cyperus rotundus L., it demonstrated a high level of seed germination inhibition, suggesting its potential as a bioherbicidal agent (Priyadharsini et al., 2013).
Anti-Bacterial Properties
Studies have investigated the antibacterial properties of N-(4-bromophenyl)furan-2-carboxamide and its analogs. These compounds exhibited effective action against clinically isolated drug-resistant bacteria, including A. baumannii and MRSA. The effectiveness of these compounds was further validated through docking studies and molecular interaction stability analyses (Siddiqa et al., 2022).
properties
IUPAC Name |
N-(3-bromophenyl)-3-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO/c16-13-7-4-8-14(11-13)17-15(18)10-9-12-5-2-1-3-6-12/h1-8,11H,9-10H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFGYTCRJOFIXJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NC2=CC(=CC=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-methoxy-2-[(3-nitrobenzyl)oxy]benzene](/img/structure/B5744853.png)

![N-[4-(dimethylamino)phenyl]-N'-(4-methoxyphenyl)urea](/img/structure/B5744871.png)


![5-[(dimethylamino)sulfonyl]-N-(2-methoxyphenyl)-2-methylbenzamide](/img/structure/B5744897.png)
![5-methyl-4-[(1-naphthyloxy)methyl]-2-furoic acid](/img/structure/B5744904.png)
![N-[4-(2,5-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-2-(5-methyl-2-furyl)-4-quinolinecarboxamide](/img/structure/B5744908.png)


![N'-[2-(4-chloro-2-methylphenoxy)acetyl]-2-thiophenecarbohydrazide](/img/structure/B5744928.png)
![2-(2-furyl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-ol](/img/structure/B5744944.png)
![(4-methylphenyl)[(5-nitro-2-thienyl)methyl]amine](/img/structure/B5744947.png)
